C5H4BrMgN
Description
2-Pyridylmagnesium bromide is a Grignard reagent with the molecular formula C₅H₄NMgBr and an average molecular weight of 185.35 g/mol (monoisotopic mass: 183.94 g/mol). It is typically supplied as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF) or tetrahydrofuran (THF) . The pyridyl group introduces a nitrogen atom into the aromatic ring, which influences its electronic and steric properties. This reagent is widely used in organic synthesis to introduce pyridyl moieties into target molecules, particularly in pharmaceuticals and agrochemicals. Its stability and reactivity are modulated by the coordinating ability of the pyridyl nitrogen with magnesium, enhancing solubility in etheral solvents .
Properties
IUPAC Name |
magnesium;2H-pyridin-2-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJECZOAMLZFBIN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=N[C-]=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrMgN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447197 | |
| Record name | SCHEMBL157535 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21970-13-8 | |
| Record name | SCHEMBL157535 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pyridylmagnesium bromide is typically prepared by the reaction of 2-bromopyridine with magnesium in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction is as follows:
C5H4BrN+Mg→C5H4BrMgN
Industrial Production Methods
In industrial settings, the preparation of 2-Pyridylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Pyridylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are often used in substitution reactions.
Catalysts: Palladium or nickel catalysts are used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Pyridines: Resulting from substitution reactions.
Biaryl Compounds: Produced in coupling reactions.
Scientific Research Applications
2-Pyridylmagnesium bromide is used extensively in scientific research due to its versatility:
Chemistry: It is used in the synthesis of complex organic molecules and heterocycles.
Biology: It aids in the preparation of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Pyridylmagnesium bromide involves the formation of a nucleophilic carbon-magnesium bond. This bond allows the compound to attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural and electronic distinctions between 2-pyridylmagnesium bromide and analogous Grignard reagents:
Key Observations :
- Electron-withdrawing groups (e.g., pyridyl, furyl, Cl) reduce nucleophilicity compared to phenyl or biphenyl derivatives. However, the pyridyl nitrogen’s coordination to magnesium enhances stability in polar solvents like 2-MeTHF .
- Steric hindrance is minimal in pyridyl derivatives compared to bulky biphenyl or substituted aryl groups (e.g., 3-Fluoro-4-methoxyphenylmagnesium bromide) .
Reaction with Carbonyl Compounds
- 2-Pyridylmagnesium bromide reacts with aldehydes/ketones to yield pyridyl-substituted alcohols. Its moderate nucleophilicity (due to electron withdrawal) requires longer reaction times compared to phenylmagnesium bromide but avoids over-addition side reactions .
- Phenylmagnesium bromide exhibits faster kinetics in carbonyl additions but may require low temperatures to suppress undesired enolate formation .
- Furan-2-ylmagnesium bromide is less stable than pyridyl analogs due to furan’s lower aromatic stability, often requiring strictly anhydrous conditions .
Cross-Coupling Reactions
- Pyridyl Grignards are pivotal in Kumada couplings to synthesize biaryl pyridines, whereas biphenyl derivatives (e.g., 2-Biphenylmagnesium bromide) are used to construct extended π-systems in materials chemistry .
Stability and Handling
- 2-Pyridylmagnesium bromide solutions in 2-MeTHF show superior moisture resistance compared to THF-based formulations, reducing decomposition risks .
- Phenylmagnesium bromide in diethyl ether is highly moisture-sensitive, necessitating rigorous inert atmospheres .
- Halogenated analogs (e.g., (2-Chlorophenyl)magnesium bromide) are prone to Mg–C bond cleavage under acidic conditions, limiting their use in protic media .
Biological Activity
2-Pyridylmagnesium bromide is an organomagnesium compound that serves as a Grignard reagent, widely utilized in organic synthesis. Its biological activity has been explored primarily in the context of its reactivity in cross-coupling reactions and its potential application in drug development. This article reviews the current understanding of the biological activity of 2-pyridylmagnesium bromide, including its synthesis, applications, and relevant case studies.
Synthesis and Properties
2-Pyridylmagnesium bromide is synthesized by the reaction of 2-bromopyridine with magnesium in an anhydrous ether solvent. The compound is characterized by its high reactivity, particularly as a nucleophile in various coupling reactions. Its molecular formula is , and it is known to be flammable and corrosive, necessitating careful handling in laboratory settings .
Table 1: Properties of 2-Pyridylmagnesium Bromide
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄BrMgN |
| Molecular Weight | 194.33 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in THF |
| Safety Classification | Flammable, Corrosive |
Reactivity in Cross-Coupling Reactions
The primary biological activity of 2-pyridylmagnesium bromide stems from its role as a nucleophile in cross-coupling reactions. It has been used effectively to synthesize various biologically active compounds, including cytochalasan analogues, which have shown cytotoxic activity against cancer cell lines.
Case Study: Synthesis of Cytochalasan Analogues
A study investigated the use of 2-pyridylmagnesium bromide in the synthesis of cytochalasan analogues. The researchers optimized reaction conditions to improve yields and selectivity. The results indicated that the introduction of aryl groups via cross-coupling reactions significantly enhanced the cytotoxic properties of the resulting compounds against human melanoma cells .
Table 2: Optimization Results for Cytochalasan Synthesis
| Entry | Reagent (eq.) | Catalyst | Temperature | Time | NMR Ratio (20:21:22) |
|---|---|---|---|---|---|
| 1 | 2.6 | Co(acac)₃ | 55 °C | 24 h | 62:13:25 |
| 2 | 4.0 | Co(acac)₃ | RT | 22 h | 67:11:22 |
| 3 | 7.7 | Fe(acac)₃ | 0 °C to RT | 4.5 h | 0:62:38 |
The study highlighted that adjustments in temperature and catalyst choice were crucial for achieving optimal yields and minimizing byproduct formation .
Pharmacological Implications
The ability of compounds synthesized using 2-pyridylmagnesium bromide to exhibit cytotoxic effects suggests potential applications in pharmacology. Further investigation into the pharmacokinetics and bioavailability of these compounds is warranted to assess their viability as therapeutic agents.
Q & A
What are the critical considerations for handling 2-Pyridylmagnesium bromide to ensure reaction reproducibility and safety?
2-Pyridylmagnesium bromide, like other Grignard reagents, is highly moisture- and oxygen-sensitive. Reactions must be conducted under inert atmospheres (e.g., argon or nitrogen) using anhydrous solvents such as THF. Proper quenching with dry ice or isopropanol is essential to avoid exothermic reactions. Storage should prioritize airtight containers with desiccants and refrigeration to minimize decomposition .
How can researchers characterize the purity and concentration of 2-Pyridylmagnesium bromide solutions?
Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) is a reliable method to determine concentration. Titration with iodine or D2O hydrolysis followed by GC-MS analysis can validate reactivity and purity. For impurity profiling, HPLC coupled with UV-vis detection aligns with pharmaceutical-grade standards, as outlined in USP protocols for related organomagnesium compounds .
What experimental strategies can mitigate side reactions when using 2-Pyridylmagnesium bromide in nucleophilic additions?
Side reactions like protonolysis or over-addition can be minimized by controlling reaction temperature (maintained at 0–5°C) and employing slow electrophile addition. Pre-complexation with Lewis acids (e.g., ZnCl₂) may enhance selectivity. Solvent choice (e.g., THF vs. diethyl ether) also influences reaction kinetics and byproduct formation .
How do variations in solvent systems affect the reactivity of 2-Pyridylmagnesium bromide in cross-coupling reactions?
THF, a coordinating solvent, stabilizes the Grignard reagent through solvation of Mg²⁺, enhancing nucleophilicity. Non-coordinating solvents like toluene may reduce reactivity but improve compatibility with hydrophobic substrates. Solvent polarity adjustments can modulate reaction rates and selectivity, as demonstrated in analogous benzylmagnesium bromide studies .
What are the best practices for storing 2-Pyridylmagnesium bromide to maintain its stability over extended periods?
Store in flame-sealed ampules under inert gas at –20°C. Avoid exposure to light and moisture by using amber glass vials with PTFE-lined caps. Periodic titration or NMR analysis is recommended to monitor decomposition, particularly if stored beyond one month .
How can researchers address contradictions in literature regarding the optimal stoichiometry of 2-Pyridylmagnesium bromide in specific reactions?
Systematic stoichiometric screens (e.g., 1–3 equivalents) under standardized conditions (temperature, solvent, electrophile) can identify optimal ratios. Kinetic profiling via in situ FTIR or calorimetry may reveal intermediate formation or side reactions. Cross-referencing with computational models (DFT) can rationalize electronic effects influencing stoichiometric requirements .
What advanced spectroscopic techniques are employed to study the reaction mechanisms involving 2-Pyridylmagnesium bromide?
In situ NMR spectroscopy at low temperatures (–40°C) captures transient intermediates. X-ray crystallography of stabilized adducts (e.g., with TMEDA) elucidates structural motifs. Operando Raman spectroscopy tracks real-time bond formation, while DFT simulations model transition states and regioselectivity trends .
What methodologies are recommended for scaling up reactions involving 2-Pyridylmagnesium bromide while maintaining safety and efficiency?
Use jacketed reactors with precise temperature control (–10 to 25°C) and automated syringe pumps for controlled reagent addition. Implement inline IR or PAT (Process Analytical Technology) to monitor reaction progress. Safety protocols include pressure-relief valves and secondary containment for spill control, as detailed in SDS guidelines for analogous Grignard reagents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
